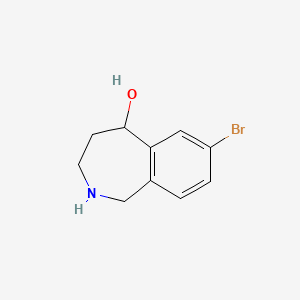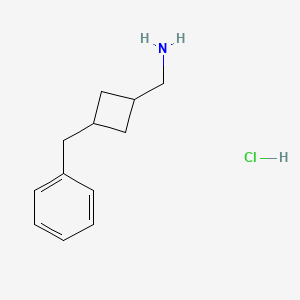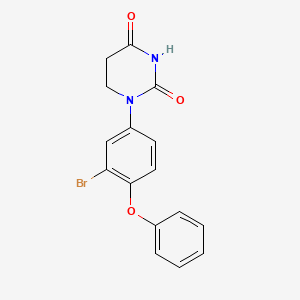
1-(3-Bromo-4-phenoxy-phenyl)hexahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bromine atom, a phenoxy group, and a diazinane-2,4-dione core
Métodos De Preparación
The synthesis of 1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of a phenoxyphenyl precursor, followed by the formation of the diazinane-2,4-dione ring through cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diazinane-2,4-dione ring and the formation of simpler products.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-(3-bromo-4-phenoxyphenyl)-1,3-benzothiazole-2-carbohydrazide: This compound shares a similar phenoxyphenyl structure but differs in the presence of a benzothiazole ring.
4-bromo-N’-[(Z)-(3-bromo-4-phenoxyphenyl)methylene]-5-ethyl-2-thiophenecarbohydrazide: This compound also contains a bromine atom and a phenoxyphenyl group but has a different core structure.
The uniqueness of 1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione lies in its specific diazinane-2,4-dione core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H13BrN2O3 |
|---|---|
Peso molecular |
361.19 g/mol |
Nombre IUPAC |
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-10-11(19-9-8-15(20)18-16(19)21)6-7-14(13)22-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,20,21) |
Clave InChI |
JXFKMVWFNSSBGU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


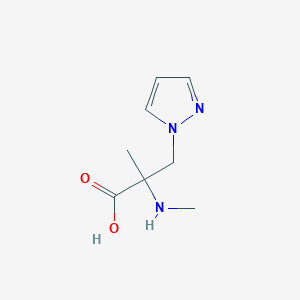
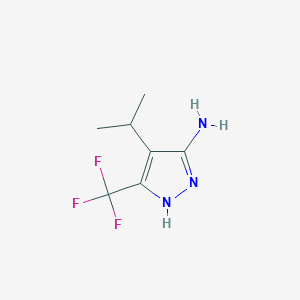
![rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis](/img/structure/B13492358.png)
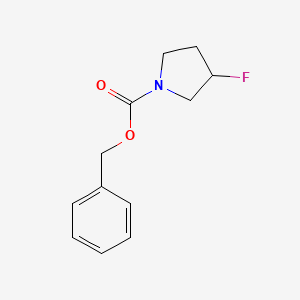
![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
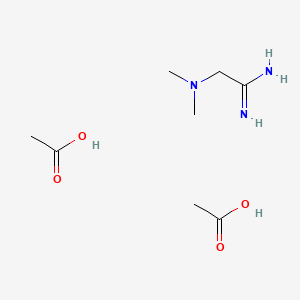

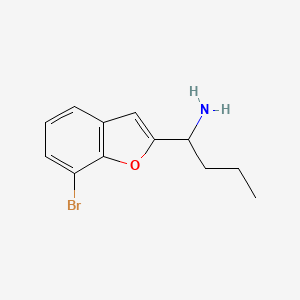
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
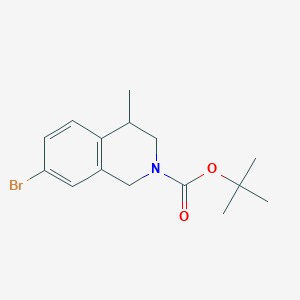
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
